molecular formula C13H11NO3 B112212 3-(Acetylamino)-2-naphthoic acid CAS No. 19717-59-0

3-(Acetylamino)-2-naphthoic acid

Cat. No. B112212
CAS RN: 19717-59-0
M. Wt: 229.23 g/mol
InChI Key: FHXRDNPWHSTOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)-2-naphthoic acid, also known as 3-AAN, is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a molecular weight of 199.2 g/mol. 3-AAN is a versatile compound and has a wide range of applications in the field of scientific research. It has been used in various studies as a reagent, catalyst, and substrate.

Scientific Research Applications

1. Corrosion Inhibition

  • Application : Acetylamino acids are used as corrosion inhibitors for mild steel in acidic environments .
  • Method : The compounds are applied to the steel and their effectiveness is measured using methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
  • Results : The study found that these inhibitors show excellent protection performance, achieving corrosion inhibition efficiency values of 94% .

2. Biomedical Engineering

  • Application : Chitin and its deacetylated derivative chitosan, which contain acetylamino units, are used in various biomedical applications .
  • Method : These biopolymers are used in tissue engineering, artificial organs, wound-healing, burn treatment, and other medical applications .
  • Results : Chitosan and its derivatives are promising candidates for supporting materials in tissue engineering applications .

3. Electrochemical Synthesis

  • Application : Acetylamino acids are used in the electrochemical synthesis of unnatural amino acids .
  • Method : The process involves anodic decarboxylation of N-acetylamino malonic acid derivatives under Hofer−Moest reaction conditions . This leads to a transient N-acyliminium intermediate, followed by etherification with a tethered O-nucleophile .
  • Results : This method has been used to synthesize previously unreported THP-and THF-containing amino acid derivatives .

4. Boronic Acid Derivatives

  • Application : Acetylamino acids are used in the synthesis of boronic acid derivatives .
  • Method : The specific methods of synthesis are not provided in the source, but typically involve standard organic synthesis techniques .
  • Results : The resulting boronic acid derivatives have a variety of potential applications, including use in organic synthesis and medicinal chemistry .

5. Industrial Dynamic Kinetic Resolution

  • Application : N-Succinyl-amino acid racemase (NSAAR), long referred to as N-acyl- or N-acetyl-amino acid racemase, is an enolase superfamily member whose biotechnological potential was discovered decades ago, due to its use in the industrial dynamic kinetic resolution methodology first known as “Acylase Process” .
  • Method : The process involves the use of NSAAR from Geobacillus stearothermophilus CECT49 (GstNSAAR). The enzyme has been extensively characterized, showing a higher preference toward N-formyl-amino acids than to N-acetyl-amino acids .
  • Results : This method has been used to synthesize previously unreported THP-and THF-containing amino acid derivatives .

6. Endocannabinoid-Related Lipids

  • Application : The fatty acid amides are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond. This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and, thus, is frequently referred to as a family of endocannabinoid-related lipids .
  • Method : The specific methods of synthesis are not provided in the source, but typically involve standard organic synthesis techniques .
  • Results : The resulting endocannabinoid-related lipids have a variety of potential applications, including use in organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-acetamidonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRDNPWHSTOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427939
Record name 3-(acetylamino)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylamino)-2-naphthoic acid

CAS RN

19717-59-0
Record name 3-(acetylamino)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 3
Reactant of Route 3
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 5
Reactant of Route 5
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
3-(Acetylamino)-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.